N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide
Description
The compound N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a structurally complex molecule featuring a dihydro-1,3-benzothiazol-2-ylidene core fused to a benzene ring. Key substituents include 5,6-dimethoxy groups, a propargyl (prop-2-yn-1-yl) moiety at position 3, and a 3-nitrobenzamide group attached via the nitrogen atom. The Z-configuration of the imine bond is critical for maintaining planarity and conjugation within the heterocyclic system.
Characterization of such compounds typically involves X-ray crystallography (using programs like SHELX ), NMR, IR spectroscopy, and elemental analysis. The 5,6-dimethoxy groups may improve solubility in polar solvents, though experimental validation is required .
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-4-8-21-14-10-15(26-2)16(27-3)11-17(14)28-19(21)20-18(23)12-6-5-7-13(9-12)22(24)25/h1,5-7,9-11H,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQJBFNFGCPQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])S2)CC#C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes, advanced purification techniques, and stringent quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different reduced forms of the compound.
Scientific Research Applications
N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development and disease treatment.
Industry: Utilized in the development of advanced materials, coatings, and other industrial products
Mechanism of Action
The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Spectroscopic Comparison with Analogs
Key Findings:
Core Structure Differences: The target’s fused benzothiazole core enhances conjugation and stability compared to non-fused dihydrothiazole systems (e.g., ). This may improve π-π stacking interactions in biological or materials applications.
Propargyl vs. Propargyloxy: The target’s direct N-propargyl substitution (vs. ether-linked propargyloxy in ) may favor different reactivity pathways, such as metal-catalyzed coupling. Methoxy Groups: The 5,6-dimethoxy substituents likely improve solubility relative to chloro or methyl groups in analogs .
Spectral Signatures :
- The nitro group’s IR peaks (~1520, 1350 cm⁻¹) and propargyl’s C≡C stretch (~2100 cm⁻¹) distinguish the target from methoxy- or chloro-substituted analogs .
- NMR shifts for the target’s OCH3 groups (~3.8–4.0 ppm) align with methoxy signals in , but the propargyl CH2 protons (~2.5–3.0 ppm) differ from ether-linked propargyloxy signals (~4.5–5.0 ppm in ).
Thermal and Reactivity Profiles :
- While melting points for the target are unavailable, analogs like (mp 271–272°C) suggest that nitro or sulfonyl groups may increase thermal stability.
Biological Activity
N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antioxidant effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of the nitrobenzamide moiety enhances its chemical reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 342.42 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluating various benzothiazole derivatives found that they effectively inhibited cell proliferation in several cancer cell lines:
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| C6 (Rat brain glioma) | 12.5 | |
| A549 (Lung adenocarcinoma) | 15.0 | |
| MCF-7 (Breast adenocarcinoma) | 10.0 | |
| HT-29 (Colorectal carcinoma) | 14.0 |
The mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells, likely through the inhibition of specific signaling pathways.
Antioxidant Activity
In addition to anticancer effects, this compound has demonstrated antioxidant properties. Antioxidant assays such as DPPH and FRAP have been employed to evaluate its ability to scavenge free radicals:
Table 3: Antioxidant Activity Assay Results
These results indicate that the compound can effectively neutralize free radicals, which contributes to its potential protective effects against oxidative stress-related diseases.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it reduces oxidative stress in cells.
- Signal Transduction Pathway Interference : It may interfere with pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzothiazole derivatives for their biological activities. For instance:
-
A study synthesized various benzothiazole derivatives and assessed their anticancer activity using MTT assays across multiple cancer cell lines. The most potent compounds were further evaluated for their mechanisms of action.
"The synthesized compounds exhibited significant cytotoxicity against various cancer cell lines with selectivity towards malignant cells" .
-
Another research effort highlighted the multifunctional potential of benzothiazole derivatives as both antioxidants and anticancer agents. The study emphasized the importance of structural modifications in enhancing biological activity.
"Structural variations significantly impacted the biological profiles of the compounds, suggesting a need for further optimization" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
